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molecular formula C12H17NO3 B185030 Tert-butyl 2-(4-aminophenoxy)acetate CAS No. 167843-57-4

Tert-butyl 2-(4-aminophenoxy)acetate

Cat. No. B185030
M. Wt: 223.27 g/mol
InChI Key: PILOEPGCXYIQGI-UHFFFAOYSA-N
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Patent
US05753670

Procedure details

t-Butyl 4-nitrophenoxyacetate (19.3 g, 76.0 mmol) was dissolved in ethanol (100 ml) and 10% palladium-carbon (1.0 g) was added. The mixture was stirred at room temperature for 18 hours under a hydrogen atmosphere. The reaction mixture was filtrated and low boiling matters were distilled away from the filtrate under reduced pressure to give 16.8 g of t-butyl 4-aminophenoxyacetate as a pale-brown solid (99%).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([O:8][CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)OC(C)(C)C)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
DISTILLATION
Type
DISTILLATION
Details
low boiling matters were distilled away from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC=C(OCC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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